4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

Antimicrobial resistance Latent infection Quinoline scaffold

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is a heterocyclic building block featuring a quinoline core with a pyrrolidine substituent at the 4-position and a carboxylic acid group at the 3-position. The hydrochloride salt form (CAS 1172884-04-6, molecular formula C14H15ClN2O2, molecular weight 278.73 g/mol) is commercially available, typically at a 95% purity level, from multiple chemical vendors for research and development purposes.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.73 g/mol
CAS No. 1172884-04-6
Cat. No. B1372270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride
CAS1172884-04-6
Molecular FormulaC14H15ClN2O2
Molecular Weight278.73 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl
InChIInChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-15-12-6-2-1-5-10(12)13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H
InChIKeyYBXJBSBLLHQPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride (CAS 1172884-04-6) for Latent-Microorganism Research


4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is a heterocyclic building block featuring a quinoline core with a pyrrolidine substituent at the 4-position and a carboxylic acid group at the 3-position [1]. The hydrochloride salt form (CAS 1172884-04-6, molecular formula C14H15ClN2O2, molecular weight 278.73 g/mol) is commercially available, typically at a 95% purity level, from multiple chemical vendors for research and development purposes . This compound belongs to a specific scaffold class that is the subject of granted patents (e.g., US 8759348 B2, WO 2008142384 A1) for its utility in killing clinically latent microorganisms, a property not shared by conventional quinoline antibiotics [2].

Why 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride Is Not Interchangeable with Other Quinoline Analogs


The position of the pyrrolidine substituent on the quinoline ring critically dictates the biological target profile. The 4-substitution pattern is the structural basis for a specific, patented mechanism of action against phenotypically resistant, clinically latent bacteria, a property not demonstrated by the 2- or 7-substituted isomers [1]. In contrast, the 2-substituted isomer (CAS 1240528-11-3), while possessing the same molecular formula, is directed toward different therapeutic applications and lacks this latent-microorganism intellectual property [2]. Similarly, the 4-chloro precursor (CAS 179024-66-9) serves solely as a general synthetic intermediate, lacking the pyrrolidine ring essential for the unique biological interaction . Substituting the pyrrolidine with a morpholine ring (e.g., CAS 137515-05-0) alters hydrogen-bonding capabilities and lipophilicity, which are key to the drug-target interaction .

Differentiated Evidence for Procuring 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride


Exclusive Intellectual Property for Targeting Clinically Latent Microorganisms

The 4-(pyrrolidin-1-yl)quinoline scaffold is the exclusive subject of a patent family (e.g., US 8759348 B2) for killing clinically latent microorganisms. The patent differentiates this mechanism from conventional antibiotics, which are selected based on their ability to inhibit growth (MIC). The 4-substitution is a core structural requirement for this novel activity, distinguishing it from the 2- and 7-substituted isomers which are not covered by this specific IP [1][2]. This provides a clear legal and functional basis for prioritization.

Antimicrobial resistance Latent infection Quinoline scaffold Phenotypic tolerance

Superior Hydrogen-Bond Donor Count for Target Interaction vs. Morpholine Analog

The target compound has a calculated Hydrogen Bond Donor (HBD) count of 2, which is critical for interaction with biological targets [1]. The direct morpholine analog (4-morpholin-4-ylquinoline-3-carboxylic acid, CAS 137515-05-0) has an HBD count of only 1, as the morpholine oxygen cannot donate a hydrogen bond [2]. This difference can fundamentally alter the binding affinity and specificity profile of the compound.

Medicinal chemistry SAR Quinoline Hydrogen bonding

Lipophilicity Advantage Over 4-Chloro Precursor for Cellular Permeability

The replacement of a chlorine atom with a pyrrolidine ring significantly alters the physicochemical profile. The target compound has a lower calculated partition coefficient (clogP) than its more lipophilic precursor, 4-chloro-quinoline-3-carboxylic acid . While the precise measured clogP for the target is not available, the structural change from a halogen to a saturated heterocycle is a well-established strategy to reduce logP, thereby potentially improving aqueous solubility and reducing off-target binding associated with high lipophilicity [1].

ADME Drug-likeness Lipophilicity cLogP

Reduced Topological Polar Surface Area vs. 4-Oxo Derivative for BBB Penetration Potential

For central nervous system (CNS) applications, a topological polar surface area (TPSA) below 60 Ų is generally preferred for blood-brain barrier penetration. The target compound has a calculated TPSA of 53.4 Ų [1], which is below this threshold. In contrast, the 4-oxo derivative (4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, CAS 89353-49-1) has a higher TPSA due to the additional carbonyl group, potentially limiting its CNS bioavailability .

CNS drug discovery BBB penetration TPSA Physicochemical properties

Market Availability Advantage Over Unsubstituted 4-Position Analogs

The target compound is readily available from multiple established research chemical suppliers, with transparent pricing and fast delivery for gram-scale quantities [1]. In contrast, unsubstituted quinoline-3-carboxylic acid derivatives at the 4-position are less common as stable, salt-form building blocks, limiting their utility in high-throughput or parallel synthesis programs. The hydrochloride salt form enhances stability and ease of handling during synthesis .

Chemical procurement Building block Supply chain R&D sourcing

Key Application Scenarios for 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride in R&D


Developing Novel Therapies for Recalcitrant and Antibiotic-Tolerant Bacterial Infections

The core application, as defined by the patent estate, is the development of new chemical entities to treat infections caused by clinically latent bacteria. These phenotypically tolerant sub-populations are not effectively cleared by conventional antibiotics, leading to persistent and recurrent infections. This compound serves as a key intermediate or a core scaffold for structure-activity relationship (SAR) studies to optimize the 'latent-kill' mechanism, a strategy to combat antimicrobial resistance [1].

Optimizing Lead Compounds for Central Nervous System (CNS) Penetration

With a calculated TPSA of 53.4 Ų, which is below the typical threshold for blood-brain barrier penetration, this compound is a rationally selected starting point for CNS drug discovery programs [2]. Its physicochemical profile, as quantified in Section 3, makes it a superior scaffold for designing brain-penetrant therapeutics compared to more polar analogs like the 4-oxo derivatives.

Parallel Synthesis and High-Throughput Chemistry Programs

The compound's commercial availability as a stable, high-purity (95%) hydrochloride salt from multiple vendors ensures it can be reliably sourced for automated or parallel synthesis workflows . The consistent batch quality and wide vendor network reduce procurement variability, a key factor for reproducible high-throughput experimentation.

Strengthening Intellectual Property in Quinolone-Based Antibacterials

For organizations developing novel quinolone antibiotics, incorporating this specific 4-pyrrolidine scaffold, and exploring its unique anti-latent properties, can lead to the generation of new, defensible intellectual property distinct from the crowded field of 7-substituted fluoroquinolones (e.g., ciprofloxacin analogs) [1].

Quote Request

Request a Quote for 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.